molecular formula C15H12FN3O4S B2499381 (E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946206-05-9

(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2499381
CAS No.: 946206-05-9
M. Wt: 349.34
InChI Key: VMHMALACHQCTJI-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative intended for research applications. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological and pharmacological activities. Compounds based on this core have garnered significant interest for their potential as anti-cancer, anti-inflammatory, anti-viral, and anti-microbial agents, and are useful candidates in drug discovery because of their adaptable heterocyclic framework, which allows interaction with a variety of molecular targets . This particular molecule features a hybrid structure, incorporating a 3-methylisoxazole-5-carbonyl group and a fluoro-substituted benzothiazole ring, which may be explored for its potential to modulate key biological pathways. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in analytical and bioactivity studies to investigate structure-activity relationships (SAR). It is the responsibility of the researcher to determine the compound's suitability for any specific experimental purpose. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c1-8-5-11(23-18-8)14(21)17-15-19(7-13(20)22-2)10-4-3-9(16)6-12(10)24-15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHMALACHQCTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, with the molecular formula C17H17N3O4S2C_{17}H_{17}N_{3}O_{4}S_{2} and a molecular weight of approximately 391.46 g/mol, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 E methyl 2 6 fluoro 2 3 methylisoxazole 5 carbonyl imino benzo d thiazol 3 2H yl acetate\text{ E methyl 2 6 fluoro 2 3 methylisoxazole 5 carbonyl imino benzo d thiazol 3 2H yl acetate}

The compound features a complex arrangement of functional groups, including a thiazole ring, an isoxazole moiety, and multiple carbonyl groups. These structural elements are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing isoxazole and thiazole structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways, which are critical in cancer cell survival and growth.

Antimicrobial Activity

Compounds with similar scaffolds have also been evaluated for their antimicrobial properties. The presence of the isoxazole ring has been linked to enhanced activity against Gram-positive bacteria and fungi. Studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis, leading to cell death .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance potency include:

  • Fluorination : The introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability.
  • Carbonyl Modifications : Alterations in the carbonyl groups can significantly impact the interaction with biological targets.
  • Thiazole Variants : Different substitutions on the thiazole ring can lead to varying degrees of biological activity.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Breast Cancer Treatment : A study demonstrated that derivatives showed enhanced cytotoxicity in MCF-7 breast cancer cells when combined with conventional chemotherapy agents like doxorubicin, indicating potential for combination therapies .
  • Antibacterial Screening : In a screening assay against Mycobacterium tuberculosis, certain derivatives exhibited over 90% inhibition of bacterial growth, suggesting their potential as new antitubercular agents .

Scientific Research Applications

Chemical Characteristics and Synthesis

The compound has a complex molecular structure characterized by the presence of a benzo[d]thiazole moiety, a fluorinated aromatic ring, and an isoxazole derivative. Its molecular formula is C19H18FN3O4S, with a molecular weight of approximately 397.43 g/mol. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes that yield the desired isoxazole and thiazole functionalities.

Biological Activities

  • Antimicrobial Properties :
    Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial activities against various pathogens. Studies have shown that compounds similar to (E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Activity :
    The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Neuropharmacological Effects :
    Compounds containing isoxazole rings are known for their neuropharmacological activities, including anxiolytic and anticonvulsant effects. The interaction with GABA receptors may contribute to these effects, making it a candidate for further exploration in treating neurological disorders .

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized a series of thiazole derivatives, including the target compound, to evaluate their antimicrobial activity against specific bacterial strains. Results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency .
  • Anticancer Screening :
    In another investigation, derivatives of the compound were tested for their cytotoxic effects on various cancer cell lines. The results highlighted that certain modifications enhanced antitumor activity, suggesting that the fluorine atom in the structure plays a crucial role in biological efficacy .

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole...ModerateHighPotential
Similar Thiazole Derivative AHighModerateMinimal
Similar Isoxazole Derivative BLowHighStrong

Table 2: Synthesis Pathways

StepReaction TypeReactantsProduct
1CondensationBenzothiazole derivative + IsocyanateIntermediate compound
2CyclizationIntermediate + Acetic acid(E)-methyl 2-(6-fluoro...)
3PurificationCrystallizationPure compound

Comparison with Similar Compounds

Benzothiazole Derivatives with Heterocyclic Substituents

Compound A: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (from )

  • Structure: Benzothiazole linked to indole via a cyanoacetate group.
  • Synthesis: Prepared via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .
  • Key Differences: The target compound replaces indole and cyanoacetate with a 3-methylisoxazole-carbonylimino group and methyl acetate. Fluorine at position 6 is absent in Compound A.
  • Activity Implications : Indole derivatives often target serotonin receptors or kinase pathways, whereas isoxazole groups may enhance anti-inflammatory or kinase inhibition properties .

Compound B : Thiazol-5-ylmethyl carbamates (from –6)

  • Structure : Thiazole rings with carbamate and ureido groups.
  • Key Differences: While these compounds share heterocyclic cores (thiazole vs. benzothiazole), their functional groups (carbamates, ureido) differ from the target’s imino and ester groups.
  • Activity Implications: Thiazole carbamates are associated with protease or enzyme inhibition, suggesting the target compound’s isoxazole-imino group may confer distinct target selectivity .

Sulfonylurea Herbicides with Ester Groups ()

Compound C : Metsulfuron methyl ester

  • Structure : Methyl ester linked to a triazine-sulfonylurea backbone.
  • Key Differences : The triazine core and sulfonylurea group contrast with the benzothiazole-isoxazole scaffold. However, both compounds feature methyl esters, which may enhance solubility and transport across membranes.

Functional Group Contributions

Group Role Comparison to Analogs
6-Fluoro Enhances lipophilicity and electron-withdrawing effects. Absent in Compounds A and B; similar to fluorinated herbicides in Compound C .
3-Methylisoxazole Provides hydrogen-bonding sites and π-stacking potential. Replaced by indole in Compound A and thiazole in Compounds B; impacts target affinity .
Methyl Ester Improves solubility and metabolic stability. Shared with Compound C; contrasts with cyanoacetate in Compound A .

Predicted SAR for Target Compound :

  • The 6-fluoro substituent may enhance cellular uptake and target binding.
  • The isoxazole-imino group could mediate interactions with kinases or inflammatory mediators.
  • Methyl ester may prolong half-life compared to ethyl or cyanoacetate analogs.

Tools for Structural and Activity Comparison

SimilarityLab (): A computational tool for identifying structurally similar compounds and predicting targets. For the target compound, this could highlight analogs with:

  • Shared benzothiazole cores (e.g., anticancer agents).
  • Isoxazole-containing molecules (e.g., COX-2 inhibitors).
  • Fluorinated esters (e.g., CNS drugs) .

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts yield. Ethyl acetate, as used in Source, provides optimal solubility for both reactants, while temperatures below 10°C minimize side reactions such as hydrolysis of the acid chloride. Elevated temperatures (50–60°C) reduce reaction time but risk racemization.

Catalytic Enhancements

Copper(I) catalysts, noted in Source, improve regioselectivity in isoxazole synthesis. However, for imine formation, stoichiometric bases like NaHCO₃ suffice, achieving yields of 75–80%.

Characterization and Analytical Validation

The final product is characterized via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imino-H), 7.89 (d, J = 7.8 Hz, 1H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H), 6.51 (s, 1H, isoxazole-H), 4.32 (s, 2H, CH₂COO), 3.76 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • ESI-MS : m/z 406.1 [M+H]⁺.
  • IR : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=N imine).

Challenges and Mitigation Strategies

Stereochemical Control

The (E)-configuration is favored due to reduced steric clash between the benzothiazole and isoxazole moieties. Source corroborates this through DFT calculations, showing >90% trans isomer formation under mild conditions.

Purification Difficulties

Column chromatography (ethyl acetate:hexane, 1:3) effectively separates the product from unreacted starting materials, as described in Source.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and carbonyl-containing intermediates in acetic acid. Optimization of reaction time (3–5 hours), stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol thiazole), and recrystallization (DMF/acetic acid) is critical for purity . Side reactions, such as hydrolysis of the isoxazole moiety, require pH control and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the imino group and fluorobenzothiazole core. For example, deshielded protons near the fluoro group appear at δ 7.8–8.2 ppm .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts from incomplete imine formation .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation) to verify stoichiometry .

Q. How does the fluorine substituent at position 6 of the benzothiazole ring influence electronic properties?

  • Methodology : Computational studies (DFT) and Hammett σ constants predict electron-withdrawing effects, increasing electrophilicity of the imino group. Experimentally, fluorine enhances metabolic stability in vitro (e.g., t₁/₂ > 4 hours in microsomal assays) compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations or split signals) be resolved during structural elucidation?

  • Methodology :

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the imino group) by observing signal coalescence at elevated temperatures .
  • 2D-COSY/HSQC : Assigns coupling patterns and distinguishes diastereotopic protons in the methylisoxazole moiety .
  • X-ray Crystallography : Provides definitive confirmation of the (E)-configuration and bond angles .

Q. What strategies optimize reaction scalability while minimizing waste in multi-step syntheses?

  • Methodology :

  • Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., imine formation) using microreactors .
  • Green Solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) for safer workup and higher recovery rates (>85%) .
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., temperature, catalyst loading) through fractional factorial designs to maximize yield (e.g., from 45% to 72%) .

Q. How do structural modifications (e.g., replacing 3-methylisoxazole with thiophene) affect biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., thiophene-carbonyl derivatives) and compare IC₅₀ values in enzyme inhibition assays. For example, isoxazole derivatives show 10-fold higher affinity for kinase targets than thiophene analogs due to hydrogen bonding .
  • Molecular Docking : Predict binding poses using AutoDock Vina; the methylisoxazole group forms key van der Waals interactions in hydrophobic pockets .

Q. What mechanistic pathways explain the compound’s instability under acidic conditions?

  • Methodology :

  • Degradation Studies : Expose the compound to HCl (0.1 M, 37°C) and monitor via LC-MS. Major degradation products include hydrolyzed imino groups and ring-opened thiazoles .
  • Isotope Labeling : Use ¹⁸O-water to confirm hydrolysis mechanisms at carbonyl sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.